molecular formula C19H22N4O2S B2993460 2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209348-45-7

2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2993460
CAS No.: 1209348-45-7
M. Wt: 370.47
InChI Key: RXQGNBLVEZSYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzimidazole derivative with a piperazine ring attached, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through techniques such as melting point analysis and IR spectroscopy .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antimalarial Activity : Bhatt et al. (2016) synthesized sulfonamide and amide derivatives containing piperazine rings and imidazo[1,2-b]pyridazine moiety, including compounds closely related to the one of interest. These compounds were evaluated for their in vitro antimicrobial activity against various bacterial strains and showed potential antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

  • Antiproliferative Activity : Mallesha et al. (2012) reported on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines, finding that some compounds exhibited promising activity, suggesting potential anticancer applications (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

  • Antioxidant and Cytotoxic Agents : Patel et al. (2019) explored chrysin-based sulfonylpiperazines for their antioxidant and cytotoxic efficacies against selected cancer cell lines. These studies revealed that certain derivatives exhibited better antioxidant and anticancer efficacies than previously studied compounds, highlighting the importance of structural design and substitution for biological effects (Patel, Mistry, Syed, Parekh, & Shin, 2019).

  • Antibacterial and Antifungal Activity : Anisetti and Reddy (2012) discussed the synthesis of novel 2-((E)-2-aryl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones, showing significant biological activity against standard bacterial and fungal strains, indicating their potential as antimicrobial agents (Anisetti & Reddy, 2012).

Potential Applications in Material Science

  • Corrosion Inhibitors : Yadav et al. (2016) investigated benzimidazole derivatives, including compounds similar to the query, as corrosion inhibitors for N80 steel in hydrochloric acid. Their findings suggest these derivatives can significantly prevent corrosion, which could be beneficial for industrial applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-7-8-18(15(2)13-14)26(24,25)23-11-9-22(10-12-23)19-20-16-5-3-4-6-17(16)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQGNBLVEZSYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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